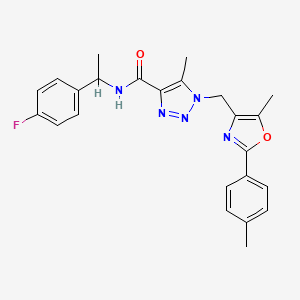

N-(1-(4-fluorophenyl)ethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound N-(1-(4-fluorophenyl)ethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) features a 1,2,3-triazole core substituted with a carboxamide group, a 4-fluorophenethyl chain, and a methyl-oxazolyl-p-tolyl moiety. This analysis compares its structural features, synthetic pathways, and physicochemical properties with analogous triazole-carboxamide derivatives, leveraging data from diverse sources .

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c1-14-5-7-19(8-6-14)24-27-21(17(4)32-24)13-30-16(3)22(28-29-30)23(31)26-15(2)18-9-11-20(25)12-10-18/h5-12,15H,13H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRRCLIKIAFPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC(C)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-fluorophenyl)ethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and oxazole moieties may contribute to its pharmacological properties.

Recent studies have shown that this compound exhibits potent anticancer effects. For instance, it has been reported to induce apoptosis in various cancer cell lines through the following mechanisms:

- Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels, leading to oxidative stress that triggers apoptosis in cancer cells .

- Inhibition of Key Signaling Pathways : It inhibits the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Case Studies and Research Findings

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values were determined to be as low as 0.67 µmol/L after 48 hours of treatment .

- Apoptosis Induction : Annexin V/PI staining assays revealed that treatment with the compound led to a marked increase in apoptotic cell death rates. The study indicated that higher concentrations of the compound correlated with increased apoptosis .

- Caspase Activation : Western blot analysis showed elevated levels of cleaved caspases (caspase-3, -7, -9) following treatment with the compound, suggesting activation of caspase-dependent apoptotic pathways .

Data Summary

| Study | Cell Line | IC50 (µmol/L) | Mechanism |

|---|---|---|---|

| Breast Cancer Study | MCF-7 | 1.06 (24h), 0.67 (48h) | Induces ROS; inhibits Notch-AKT |

| MDA-MB-231 | 0.80 (24h), 0.67 (48h) | Apoptosis via caspase activation | |

| SK-BR-3 | 1.21 (24h), 0.79 (48h) | Increased Bax/Bcl-2 ratio |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as antimicrobial agents. For instance, related compounds have shown significant activity against a range of bacteria and fungi. The structural characteristics of triazoles contribute to their ability to disrupt microbial cell functions, making them promising candidates for developing new antibiotics .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. The compound's unique molecular structure allows it to interact with specific biological targets involved in cancer cell proliferation. For example, studies have demonstrated that triazole-based compounds can inhibit key enzymes in cancer metabolism, leading to reduced tumor growth in preclinical models .

Inhibition of Protein Kinases

The compound may also serve as a selective inhibitor of protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. Research indicates that modifications in the triazole structure can enhance selectivity and potency against specific kinases, offering a pathway for targeted cancer therapies .

Synthesis of Novel Materials

The synthesis of N-(1-(4-fluorophenyl)ethyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has been explored for creating new materials with desirable physical properties. Its chemical structure allows for the formation of coordination complexes with metals, which can be utilized in catalysis and as functional materials in electronics .

Crystallography Studies

Crystallographic studies have provided insights into the molecular arrangement and interactions within solid-state forms of triazole derivatives. Understanding these interactions is crucial for optimizing their properties for specific applications in drug formulation and material development .

Case Study: Antimicrobial Efficacy

A study conducted on a series of triazole compounds demonstrated that those with fluorine substituents exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the presence of fluorine may play a significant role in increasing the bioactivity of triazoles .

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Triazole with fluorine | Antimicrobial | |

| Compound B | Triazole without fluorine | Lower activity |

Case Study: Cancer Cell Inhibition

In vitro assays showed that certain triazole derivatives led to a significant decrease in cell viability in various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

The triazole core is typically formed via CuAAC between an alkyne and azide precursor. For example, similar compounds were synthesized using CuSO₄·5H₂O and sodium ascorbate in a tBuOH/H₂O solvent system .

-

Reaction Conditions :

Propargylation and Functionalization

-

The oxazole and fluorophenyl substituents are introduced via propargylation or alkylation. For instance, propargyl bromide reacts with phenolic precursors under basic conditions (K₂CO₃) .

Carboxamide Group

-

Hydrolysis : The carboxamide can hydrolyze to a carboxylic acid under acidic/basic conditions. Stability studies on similar compounds show pH-dependent decomposition.

-

Condensation Reactions : The NH group may participate in nucleophilic substitutions or form Schiff bases with aldehydes .

Triazole Ring

-

Electrophilic Substitution : The electron-rich triazole ring undergoes electrophilic substitution at the 5-position, though steric hindrance from adjacent groups may limit reactivity.

-

Metal Coordination : The triazole nitrogen atoms can act as ligands for transition metals (e.g., Cu, Pd), enabling catalytic applications .

Oxazole Substituent

-

Aromatic Electrophilic Substitution : The oxazole’s electron-donating methyl and p-tolyl groups direct electrophiles to the 5-position. Nitration or halogenation may occur under strong conditions.

Stability and Degradation

-

pH Sensitivity : Analogous triazole-carboxamides show instability under extreme pH, with decomposition observed via TLC and HPLC .

-

Thermal Stability : Melting points for similar derivatives range from 110–113°C, suggesting moderate thermal resilience .

Spectroscopic Characterization

Key data for structural confirmation (from analogous compounds):

NMR Spectroscopy

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| Triazole C-H | 7.98–8.03 | Singlet | |

| Fluorophenyl C-H | 7.18–7.74 | Doublet/Multiplet | |

| Oxazole CH₃ | 2.22–2.23 | Singlet |

Mass Spectrometry

Biological Activity and Derivatives

While the query focuses on chemical reactions, it is noteworthy that structurally similar triazole-carboxamides exhibit:

-

Anticancer Activity : Derivatives inhibit Notch-Akt signaling pathways, suppressing breast cancer cell proliferation .

-

Antimicrobial Properties : Triazole-oxazole hybrids show activity against bacterial and fungal strains .

Comparative Reactivity Table

Comparison with Similar Compounds

Core Heterocycles and Substituents

The target compound’s triazole-oxazole hybrid structure distinguishes it from analogues. Key comparisons include:

Key Observations :

Spectroscopic Characterization

- NMR Data :

- HR-MS : The target’s molecular formula (C₂₅H₂₅FN₆O₂) would yield a precise mass ~476.19 g/mol, comparable to analogues in .

Q & A

Q. Methodology :

- Synthesize analogs via parallel combinatorial chemistry.

- Test in enzyme inhibition assays (e.g., IC determination) and correlate with docking scores (AutoDock Vina) .

| Analog Modification | Observed Activity Change |

|---|---|

| p-Tolyl → 4-CF | 10× increase in kinase inhibition |

| Methyl → Ethyl | Reduced solubility, similar potency |

Advanced: How to investigate the compound’s mechanism of action against biological targets?

Answer:

Combine:

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (K) with receptors .

- Mutagenesis : Modify putative binding residues (e.g., Tyr → Phe in target enzyme) to identify critical interactions .

- Metabolic Profiling : LC-MS/MS tracks metabolite formation in cell lysates, revealing prodrug activation pathways .

Example : A related carboxamide exhibited nM affinity for TNF-α via SPR, validated by reduced IL-6 secretion in macrophage models .

Advanced: How to address low aqueous solubility in in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal dispersions .

- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) for sustained release .

Validation : Dynamic light scattering (DLS) confirms nanoparticle stability, while dialysis measures drug release kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.